N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 7-(4-methylphenyl) substituent: A para-methyl group on the phenyl ring may improve metabolic stability compared to electron-withdrawing groups like halogens.
- Acetamide linker: Facilitates hydrogen bonding with biological targets, a common feature in kinase inhibitors and antimicrobial agents .
Thienopyrimidine derivatives are frequently investigated for kinase inhibition, anticancer, and antimicrobial activities. The methyl substituents on both aromatic rings suggest optimization for balanced lipophilicity and solubility.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-14-5-8-17(9-6-14)18-12-29-22-21(18)24-13-26(23(22)28)11-20(27)25-19-10-15(2)4-7-16(19)3/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHZYXBYRXRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex thieno[3,2-d]pyrimidine core structure with various substituents that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 403.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2S |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine core structure. The following steps outline a general synthetic pathway:
- Preparation of Precursors : Synthesize the necessary starting materials.
- Cyclization Reaction : Conduct a cyclization reaction to form the thieno[3,2-d]pyrimidine structure.
- Functionalization : Introduce substituents such as the dimethylphenyl and methylphenyl groups.
- Purification : Purify the final product through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act through the following mechanisms:
- Inhibition of Kinases : Similar thieno[3,2-d]pyrimidine derivatives have shown potent inhibition against kinases involved in cell proliferation pathways.
- Antitumor Activity : Research indicates that compounds in this class exhibit anticancer properties comparable to established chemotherapeutics like doxorubicin .
Biological Activity
This compound has been associated with several biological activities:
-
Antitumor Activity :
- Studies have demonstrated significant cytotoxic effects against various cancer cell lines.
- In vitro assays indicated IC50 values in the low micromolar range for several cancer types.
-
Anti-inflammatory Properties :
- The compound has shown potential in reducing inflammation markers in preclinical models.
Case Studies
-
Cytotoxicity Assays :
- In a study involving human leukemia cells (MV4-11 and MOLM13), this compound exhibited growth inhibition with IC50 values around 0.3 µM and 1.2 µM respectively.
- Mechanistic Studies :
Scientific Research Applications
Medicinal Chemistry
N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is primarily researched for its potential antitumor and anti-inflammatory properties. Thieno[3,2-d]pyrimidine derivatives have shown promising results in various studies:
- Antitumor Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit potent anticancer activity comparable to established chemotherapeutics like doxorubicin. A study found that certain derivatives significantly inhibited the proliferation of cancer cell lines such as breast and colon cancer cells .
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Inhibition of COX enzymes can lead to reduced production of inflammatory mediators, making it a candidate for treating inflammatory diseases .
General Synthetic Pathway
- Preparation of Precursors : Synthesize starting materials containing the necessary functional groups.
- Cyclization Reaction : Conduct cyclization under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.
- Acetylation : React the thieno[3,2-d]pyrimidine derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory diseases, researchers assessed the compound's ability to inhibit COX enzymes. The findings revealed that it effectively reduced COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs .
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- The thieno[3,2-d]pyrimidin-4-one core (Target, ) is planar, favoring intercalation with DNA or enzyme active sites.
- Triazolo-pyrimidinone () adds a five-membered triazole ring, altering planarity and steric interactions .
Substituent Effects on Physicochemical Properties
Key Observations :
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The most widely adopted method involves cyclocondensation of 2-amino-4,5-disubstituted thiophene-3-carboxylates with urea or thiourea derivatives. For this target compound, 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (I ) is reacted with urea under acidic conditions (e.g., acetic acid or polyphosphoric acid) at 120–140°C for 6–8 hours. This step forms the pyrimidinone ring via intramolecular cyclization, yielding 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (II ) with reported yields of 68–75%.
Key Reaction Parameters
Alternative Route via Thorpe-Ziegler Cyclization
An alternative approach employs the Thorpe-Ziegler reaction, where mercaptoacetonitrile derivatives undergo cyclization in basic media. For instance, 3-cyano-4-(4-methylphenyl)thiophene-2-carboxamide (III ) is treated with potassium tert-butoxide in dimethylformamide (DMF) at 80°C, leading to the formation of the thienopyrimidinone core. While this method offers moderate yields (55–60%), it avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.
Functionalization at Position 3: Introduction of the Acetamide Side Chain
The acetamide moiety at position 3 is introduced via nucleophilic substitution or coupling reactions. The synthesis leverages 2-chloro-N-(2,5-dimethylphenyl)acetamide (IV ) as a key intermediate, prepared by reacting 2,5-dimethylaniline with chloroacetyl chloride in toluene at 0–5°C.
Alkylation of the Thienopyrimidinone Core
The thienopyrimidinone core (II ) undergoes N-alkylation with IV in the presence of a base. Optimized conditions involve:
- Solvent : Anhydrous DMF or dimethyl sulfoxide (DMSO) to enhance solubility.
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the NH group of the pyrimidinone.
- Temperature : 80–90°C for 12–16 hours under nitrogen atmosphere.
The reaction proceeds via an SN2 mechanism, displacing the chloride in IV with the deprotonated nitrogen of II . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the target compound with 65–70% purity, which is further refined through recrystallization from ethanol.
Representative Reaction Scheme
$$
\text{Thienopyrimidinone (II)} + \text{2-Chloro-N-(2,5-dimethylphenyl)acetamide (IV)} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{80^\circ\text{C}} \text{Target Compound}
$$
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the alkylation step. Combining II and IV in DMF with K₂CO₃ under microwave conditions (100°C, 300 W, 30 minutes) achieves comparable yields (68–72%) while reducing reaction time by 75%. This method minimizes side products such as O-alkylation derivatives.
Optimization and Purification Strategies
Yield Optimization
Critical factors influencing yield include:
Purification Techniques
- Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials and inorganic salts.
- Chromatography : Medium-pressure liquid chromatography (MPLC) with a gradient eluent (ethyl acetate/hexane) resolves regioisomeric impurities.
Analytical Characterization
The final product is characterized using:
- ¹H NMR : Aromatic protons of the 2,5-dimethylphenyl group resonate at δ 6.8–7.2 ppm, while the NH proton appears as a singlet at δ 8.3–8.5 ppm.
- IR Spectroscopy : Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm acetamide functionality.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 432.1 [M+H]⁺, consistent with the molecular formula C₂₄H₂₃N₃O₂S.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Alkylation | DMF, K₂CO₃, 80°C, 16 h | 65–70 | 90–95 | High reproducibility | Long reaction time |
| Microwave-Assisted | DMF, K₂CO₃, 100°C, 30 min | 68–72 | 92–96 | Rapid synthesis | Specialized equipment required |
| Thorpe-Ziegler Route | DMF, KOtBu, 80°C, 8 h | 55–60 | 85–88 | Avoids acidic conditions | Lower yields |
Industrial-Scale Considerations
For bulk production, the process is adapted to continuous flow reactors to enhance heat transfer and mixing efficiency. Key modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
